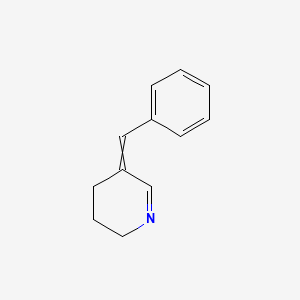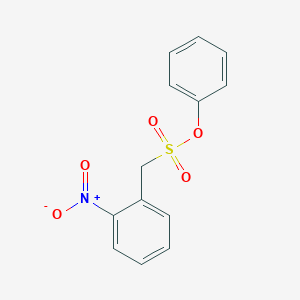![molecular formula C39H32O6S2 B14378882 1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene} CAS No. 90139-53-0](/img/structure/B14378882.png)
1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane is a complex organic compound known for its unique structural properties and applications in various fields. This compound features a central propane unit substituted with two phenylsulfonyl-phenoxy groups, making it a valuable material in polymer science and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4,4’-sulfonyl diphenol with appropriate halogenated precursors in the presence of a base such as potassium carbonate. The reaction is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality output .
化学反応の分析
Types of Reactions
2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be tailored for specific applications in polymer science and materials engineering .
科学的研究の応用
2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers with excellent thermal and mechanical properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials such as flame retardants, coatings, and adhesives
作用機序
The mechanism by which 2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane exerts its effects is primarily through its ability to interact with various molecular targets. The phenylsulfonyl groups can engage in hydrogen bonding and van der Waals interactions, while the phenoxy groups provide rigidity and stability to the molecular structure. These interactions enable the compound to form strong, durable materials with desirable properties .
類似化合物との比較
Similar Compounds
2,2-Bis[4-[4-(phenylcarbonyl)phenoxy]phenyl]propane: Similar structure but with carbonyl groups instead of sulfonyl groups.
2,2-Bis[4-[4-(aminophenoxy)phenyl]propane: Contains amino groups, offering different reactivity and applications.
2,2-Bis[4-[4-(trifluoromethylphenoxy)phenyl]propane: Features trifluoromethyl groups, providing unique electronic properties
Uniqueness
2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane stands out due to its sulfonyl groups, which impart high thermal stability and resistance to oxidative degradation. This makes it particularly valuable in applications requiring durable and long-lasting materials .
特性
CAS番号 |
90139-53-0 |
|---|---|
分子式 |
C39H32O6S2 |
分子量 |
660.8 g/mol |
IUPAC名 |
1-[4-(benzenesulfonyl)phenoxy]-4-[2-[4-[4-(benzenesulfonyl)phenoxy]phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C39H32O6S2/c1-39(2,29-13-17-31(18-14-29)44-33-21-25-37(26-22-33)46(40,41)35-9-5-3-6-10-35)30-15-19-32(20-16-30)45-34-23-27-38(28-24-34)47(42,43)36-11-7-4-8-12-36/h3-28H,1-2H3 |
InChIキー |
RYHRNAQNCXGBDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=C(C=C5)S(=O)(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)

![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)






![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)

![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)
